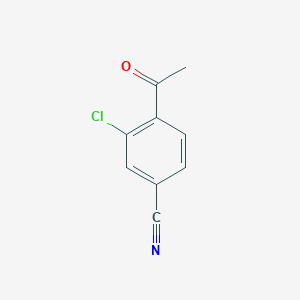
4-Acetyl-3-chlorobenzonitrile
Descripción general
Descripción
4-Acetyl-3-chlorobenzonitrile is a chemical compound with the CAS number 1096666-21-5 . It is used as a high-quality reference standard .
Synthesis Analysis
The synthesis of similar compounds, such as benzonitrile, involves the ammoxidation of 4-chlorotoluene . A green synthesis method for benzonitrile using ionic liquid as the recycling agent has been proposed . This method eliminates the use of metal salt catalysts and simplifies the separation process .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
A study on the [3+2] cycloaddition reaction of 4-chlorobenzonitrile oxide and β-aminocinnamonitrile has been performed . This reaction shows a total chemo and regioselectivity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetyl-3-chlorobenzonitrile include its molecular formula C9H6ClNO and molecular weight 179.60 g/mol .Aplicaciones Científicas De Investigación
Metabolic Activation and Detoxification
4-Acetyl-3-chlorobenzonitrile, as part of the chloroacetanilide family, has been studied for its hepato- and nephrotoxic potential in animal models. Research indicates that the metabolic activation and detoxification pathways involving acetylation, particularly N-acetylation, play a crucial role in the toxicity profile of chloroacetanilides. The acetylation process, which is a significant biotransformation step for chloroanilines and their derivatives, including 4-acetyl-3-chlorobenzonitrile, has been identified as more of a detoxification route rather than a bioactivation step in liver or kidney injury induced by chloroanilines. This suggests the importance of understanding acetylation pathways in assessing the toxicological effects of chemical compounds like 4-acetyl-3-chlorobenzonitrile in scientific research and safety evaluations (Rankin et al., 1993).
Neuroprotective and Cognitive Enhancing Effects
Acetyl derivatives, such as acetyl-L-carnitine, have demonstrated significant neuroprotective and cognitive-enhancing effects in various studies, suggesting potential therapeutic applications for compounds involving acetyl groups, like 4-acetyl-3-chlorobenzonitrile. Acetyl-L-carnitine, for instance, has shown to ameliorate cognitive deficits and reduce tau pathology in Alzheimer's disease models, highlighting the critical role of acetylation in neuroprotection and cognitive function. These findings may provide insights into the potential neuroprotective applications of 4-acetyl-3-chlorobenzonitrile and similar compounds in scientific research, especially in the context of neurodegenerative diseases and cognitive disorders (Ricobaraza et al., 2009).
Antioxidant and Cytoprotective Roles
Research on acetyl derivatives, such as acetyl-L-carnitine, has also highlighted their potent antioxidant and cytoprotective roles against various forms of oxidative stress. These studies suggest that acetyl-containing compounds, by virtue of their acetyl groups, could offer significant antioxidant properties, which might extend to compounds like 4-acetyl-3-chlorobenzonitrile. The antioxidant effects of acetyl derivatives have been shown to mitigate radiation-induced oxidative damage and support the endogenous antioxidant defense mechanisms, indicating potential research applications of 4-acetyl-3-chlorobenzonitrile in the study of oxidative stress and protection against cellular damage (Mansour, 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-3-chlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNRCGQFNRSPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-3-chlorobenzonitrile | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5,5-Dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1445346.png)
![3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1445347.png)
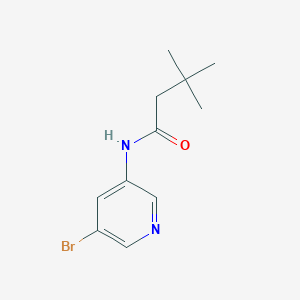
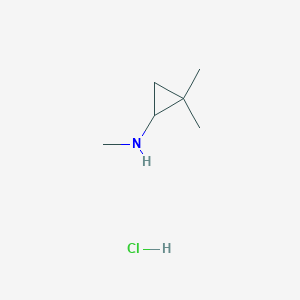
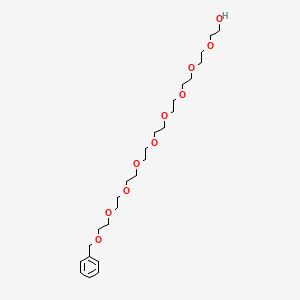
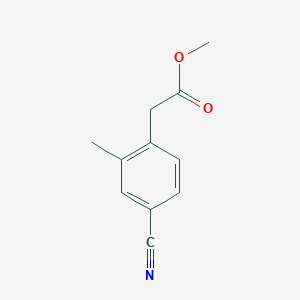
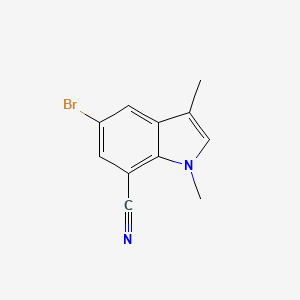
![[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol](/img/structure/B1445356.png)



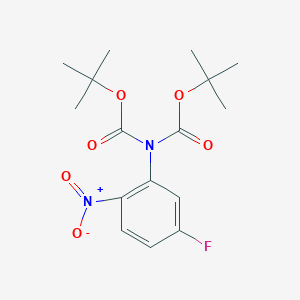
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B1445364.png)